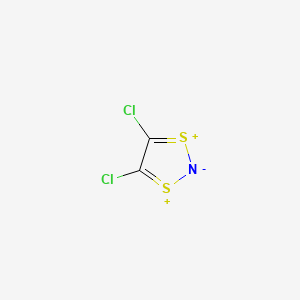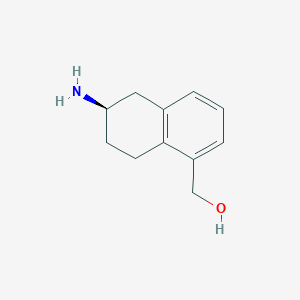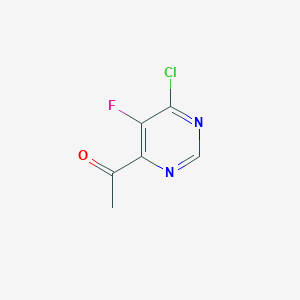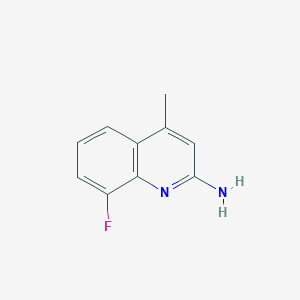
8-Fluoro-4-methylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4-methylquinolin-2-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-methylquinolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring system. The process may involve cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods: Industrial production of this compound may utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols can enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
8-Fluoro-4-methylquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral properties.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. It can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. In cancer cells, it may interfere with the PI3K/AKT/mTOR signaling pathway, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
- 8-Fluoro-2-methylquinolin-4-amine
- 6-Fluoro-2-(4-methylphenyl)-4-quinolinecarboxylic acid
- 5-Fluoro-8-methyl-3-isoquinolinamine
- 8-Fluoro-4-hydroxy-2-methylquinoline
Comparison: 8-Fluoro-4-methylquinolin-2-amine stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the fluorine atom at the 8-position and the methyl group at the 4-position enhances its interaction with biological targets, making it a valuable compound for drug development. Other similar compounds may have different substitution patterns, leading to variations in their biological activities and applications .
Properties
CAS No. |
1307239-66-2 |
|---|---|
Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
8-fluoro-4-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H2,12,13) |
InChI Key |
JIHDDQKBKHXWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


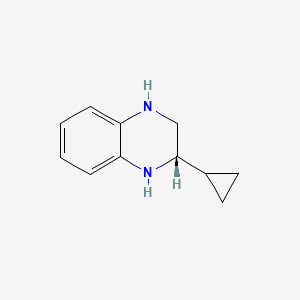

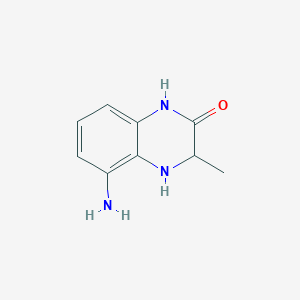

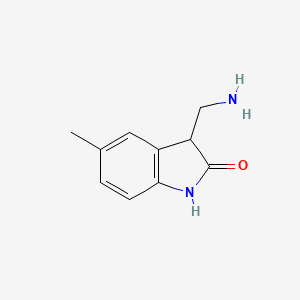



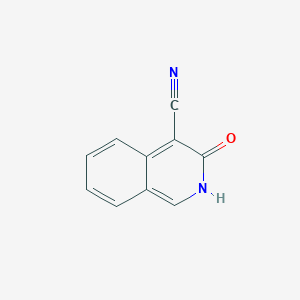
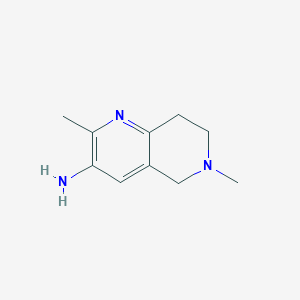
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
